Phosphonic acid, [(1S)-1-phenylethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [(1S)-1-phenylethyl]- is an organic compound characterized by the presence of a phosphonic acid group attached to a phenylethyl moiety. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, [(1S)-1-phenylethyl]- can be synthesized through several methods. One common approach involves the reaction of phenylethylamine with phosphorus trichloride, followed by hydrolysis. Another method includes the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions (HCl) or through the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of phosphonic acids often involves the hydrolysis of phosphorus trichloride with water or steam. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [(1S)-1-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphinic acid derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphinic acids, and substituted phenylethyl compounds .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [(1S)-1-phenylethyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphonic acid, [(1S)-1-phenylethyl]- involves its ability to form strong hydrogen bonds and coordinate with metal ions. This property makes it effective in enzyme inhibition and as a chelating agent. The compound targets specific molecular pathways, disrupting normal biological processes and leading to its desired effects .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, [(1S)-1-phenylethyl]- can be compared with other similar compounds, such as:
Phosphorous acid (H3PO3): Similar in structure but differs in its oxidation state and reactivity.
Phenylphosphonic acid: Shares the phenyl group but has different substituents on the phosphorus atom.
Phosphinic acid derivatives: These compounds have a similar phosphorus core but differ in their substituents and reactivity.
Phosphonic acid, [(1S)-1-phenylethyl]- stands out due to its unique combination of a phenylethyl group and a phosphonic acid moiety, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
184535-62-4 |
---|---|
Molekularformel |
C8H11O3P |
Molekulargewicht |
186.14 g/mol |
IUPAC-Name |
[(1S)-1-phenylethyl]phosphonic acid |
InChI |
InChI=1S/C8H11O3P/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,9,10,11)/t7-/m0/s1 |
InChI-Schlüssel |
XBMUHYIMRYHJBA-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)P(=O)(O)O |
Kanonische SMILES |
CC(C1=CC=CC=C1)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.